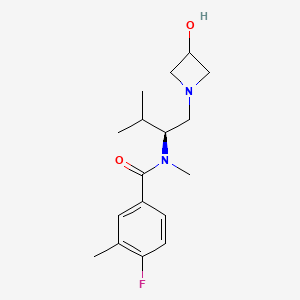

CCR2 antagonist 3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-fluoro-N-[(2S)-1-(3-hydroxyazetidin-1-yl)-3-methylbutan-2-yl]-N,3-dimethylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25FN2O2/c1-11(2)16(10-20-8-14(21)9-20)19(4)17(22)13-5-6-15(18)12(3)7-13/h5-7,11,14,16,21H,8-10H2,1-4H3/t16-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAHPWXLXWUVMIV-MRXNPFEDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)N(C)C(CN2CC(C2)O)C(C)C)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC(=C1)C(=O)N(C)[C@H](CN2CC(C2)O)C(C)C)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1380100-86-6 | |

| Record name | AZD-2927 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PBK8SC4PNC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of CCR2 Antagonists

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the C-C chemokine receptor type 2 (CCR2) and the mechanisms by which its antagonists inhibit its function. The content covers the fundamental signaling pathways of the CCR2 axis, a comparative analysis of prominent CCR2 antagonists, and the experimental protocols used to characterize their activity.

The CCR2 Signaling Axis: A Central Mediator of Inflammation

The C-C chemokine receptor type 2 (CCR2) is a G protein-coupled receptor (GPCR) that plays a pivotal role in the recruitment of monocytes and macrophages to sites of inflammation.[1][2] Its primary endogenous ligand is the chemokine CCL2, also known as monocyte chemoattractant protein-1 (MCP-1).[2] The CCL2/CCR2 signaling axis is implicated in a wide range of inflammatory and fibrotic diseases, as well as in cancer progression.[3][4]

Upon binding of CCL2, CCR2 undergoes a conformational change, leading to the activation of intracellular signaling cascades. As a receptor primarily coupled to the Gαq subunit of heterotrimeric G proteins, its activation initiates the following key downstream events:

-

Phospholipase C (PLC) Activation: The activated Gαq subunit stimulates PLC, which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. This transient increase in intracellular calcium is a critical signal for various cellular processes, including cell migration.

-

Protein Kinase C (PKC) Activation: DAG, along with the elevated intracellular Ca2+, activates members of the protein kinase C family.

-

Downstream Kinase Cascades: The initial signaling events subsequently trigger a cascade of further intracellular signaling pathways, including the Phosphoinositide 3-kinase (PI3K)/Akt pathway, the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, and the Mitogen-activated protein kinase (MAPK) pathway.

The culmination of these signaling events leads to a variety of cellular responses, including chemotaxis, cell survival and proliferation, and the production of cytokines.

Mechanisms of CCR2 Antagonism

CCR2 antagonists can be broadly classified into two main categories based on their binding site and mechanism of action: orthosteric (competitive) antagonists and allosteric antagonists.

-

Orthosteric Antagonists: These molecules bind to the same site on the receptor as the endogenous ligand, CCL2. By occupying this primary binding pocket, they directly compete with CCL2 and prevent receptor activation.

-

Allosteric Antagonists: These antagonists bind to a topographically distinct site on the receptor. This binding event induces a conformational change in the receptor that either prevents the binding of CCL2 to the orthosteric site or inhibits the receptor from adopting an active conformation, thus preventing signal transduction.

Profile of Key CCR2 Antagonists

Several small-molecule CCR2 antagonists have been developed and characterized. The following sections detail the mechanism of action for some of the most prominent examples.

Cenicriviroc (CVC) is a dual antagonist of CCR2 and CCR5. Its mechanism is primarily through the inhibition of chemokine binding to these receptors. By blocking both CCR2 and CCR5, Cenicriviroc can modulate the inflammatory responses mediated by both receptor pathways.

INCB3344 is a potent and selective CCR2 antagonist. Studies have shown that it is a competitive antagonist against CCL2, indicating that it binds to the orthosteric site of the receptor. Its binding is rapid and reversible.

BMS-741672 is a selective and orally active CCR2 antagonist. While detailed studies on its binding site are less prevalent in the public domain, its development as a direct competitor to CCL2-mediated functions suggests an orthosteric mechanism of action.

PF-04634817 functions as a dual antagonist for CCR2 and CCR5. It is being developed for the treatment of diabetic nephropathy, a condition where inflammation plays a key role.

Quantitative Analysis of Antagonist Activity

The potency and efficacy of CCR2 antagonists are quantified using various in vitro assays. The data for the aforementioned antagonists are summarized in the tables below.

Table 1: Binding Affinity of CCR2 Antagonists

| Antagonist | Assay Type | Species | Cell Line/System | Radioligand | IC50 (nM) | Kd (nM) | Ki (nM) | Reference |

| INCB3344 | Whole Cell Binding | Human | CCR2-expressing cells | 125I-hCCL2 | 5.1 | ~5 | - | |

| Whole Cell Binding | Murine | WEHI-274.1 | 125I-mCCL2 | 9.5 | - | - | ||

| Whole Cell Binding | Rat | - | - | 7.3 | - | - | ||

| Whole Cell Binding | Cynomolgus | - | - | 16 | - | - | ||

| BMS-741672 | Competitive Binding | Human | Peripheral Blood Mononuclear Cells | CCL2 | 1.1 | - | - | |

| BMS CCR2 22 | Competitive Binding | Human | - | - | 5.1 | - | - | |

| PF-04634817 | Competitive Binding | Rat | - | - | 20.8 | - | - | |

| RS 504393 | Competitive Binding | Human | Recombinant CCR2 | - | 89 | - | - |

Table 2: Functional Inhibition by CCR2 Antagonists

| Antagonist | Assay Type | Species | Cell Line/System | Stimulus | IC50 (nM) | Reference |

| INCB3344 | Chemotaxis | Human | CCR2-expressing cells | CCL2 | 3.8 | |

| Chemotaxis | Murine | WEHI-274.1 | mCCL2 | 7.8 | ||

| Chemotaxis | Rat | - | - | 2.7 | ||

| Chemotaxis | Cynomolgus | - | - | 6.2 | ||

| ERK Phosphorylation | Murine | WEHI-274.1 | mCCL2 | 3-10 | ||

| BMS-741672 | Chemotaxis | - | Monocytes | - | 0.67 | |

| BMS CCR2 22 | Calcium Flux | Human | - | - | 18 | |

| Chemotaxis | Human | - | - | 1 | ||

| RS 504393 | Chemotaxis | - | - | MCP-1 | 330 |

Key Experimental Protocols

The characterization of CCR2 antagonists relies on a suite of standardized in vitro assays. Below are detailed methodologies for three fundamental experimental procedures.

Radioligand Binding Assay

This assay is the gold standard for determining the binding affinity of a test compound to a receptor.

-

Objective: To measure the ability of a CCR2 antagonist to compete with a radiolabeled ligand for binding to the CCR2 receptor.

-

Principle: A constant concentration of a radiolabeled CCR2 ligand (e.g., 125I-CCL2) is incubated with cells or membranes expressing CCR2, in the presence of varying concentrations of the unlabeled antagonist. The amount of radioligand bound to the receptor is measured, and the concentration of antagonist that inhibits 50% of the specific binding (IC50) is determined.

-

Methodology:

-

Cell/Membrane Preparation: Prepare a suspension of cells (e.g., HEK293) stably expressing CCR2 or isolated cell membranes from these cells.

-

Assay Setup: In a 96-well plate, add the cell/membrane preparation, a fixed concentration of radiolabeled CCL2, and serial dilutions of the test antagonist.

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-120 minutes) to allow binding to reach equilibrium.

-

Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The filter traps the cells/membranes with the bound radioligand, while the unbound radioligand passes through.

-

Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the antagonist concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation.

-

Chemotaxis Assay

This functional assay measures the ability of a compound to inhibit the directed migration of cells towards a chemoattractant.

-

Objective: To determine the effect of a CCR2 antagonist on CCL2-induced cell migration.

-

Principle: A Boyden chamber or a similar transwell system is used, which consists of an upper and a lower chamber separated by a microporous membrane. Cells are placed in the upper chamber, and a solution containing CCL2 is placed in the lower chamber. Cells migrate through the pores towards the chemoattractant. The antagonist is added to the upper chamber with the cells to assess its inhibitory effect.

-

Methodology:

-

Cell Preparation: Resuspend CCR2-expressing cells (e.g., primary monocytes or THP-1 cells) in assay medium.

-

Antagonist Pre-incubation: Pre-incubate the cells with various concentrations of the CCR2 antagonist for a specified time (e.g., 30 minutes).

-

Assay Setup: Add assay medium containing CCL2 to the lower wells of the transwell plate. Place the transwell inserts into the wells.

-

Cell Seeding: Add the pre-incubated cells to the upper chamber of the inserts.

-

Incubation: Incubate the plate at 37°C in a CO2 incubator for a period sufficient for cell migration to occur (e.g., 60-90 minutes).

-

Cell Quantification: Remove the inserts and wipe off the non-migrated cells from the upper surface of the membrane. Stain the migrated cells on the lower surface of the membrane with a suitable dye (e.g., crystal violet).

-

Data Analysis: Elute the dye and measure the absorbance, or count the number of migrated cells under a microscope. Plot the number of migrated cells (or absorbance) against the antagonist concentration to determine the IC50 value.

-

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following GPCR activation, a hallmark of Gq-coupled receptor signaling.

-

Objective: To assess the ability of a CCR2 antagonist to block CCL2-induced calcium flux.

-

Principle: CCR2-expressing cells are loaded with a calcium-sensitive fluorescent dye. Upon stimulation with CCL2, the intracellular calcium concentration increases, leading to an increase in the fluorescence of the dye. An antagonist will inhibit this fluorescence increase.

-

Methodology:

-

Cell Seeding: Seed CCR2-expressing cells into a 96-well black, clear-bottom plate and culture overnight.

-

Dye Loading: Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) in a buffer, often containing probenecid to prevent dye leakage. Incubate for approximately 60 minutes at 37°C.

-

Antagonist Addition: Add varying concentrations of the CCR2 antagonist to the wells and incubate for a short period.

-

Fluorescence Measurement: Place the plate in a fluorescence plate reader (e.g., a FLIPR instrument).

-

Ligand Stimulation: The instrument adds a solution of CCL2 to the wells while simultaneously monitoring the fluorescence in real-time.

-

Data Analysis: The increase in fluorescence intensity over baseline is recorded. The inhibitory effect of the antagonist is determined by comparing the peak fluorescence in the presence of the antagonist to the control (CCL2 alone). Plot the percent inhibition against the antagonist concentration to calculate the IC50 value.

-

Conclusion

CCR2 antagonists represent a promising therapeutic strategy for a multitude of inflammatory diseases. A thorough understanding of their specific mechanisms of action, whether orthosteric or allosteric, is crucial for the development of more effective and selective drugs. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers in this field, facilitating the continued investigation and optimization of these important therapeutic agents.

References

The Enigmatic Case of "CCR2 Antagonist 3" and a Pivot to the Well-Documented Antagonist, Cenicriviroc

An important clarification regarding the initially requested topic, "CCR2 antagonist 3," is necessary. Initial searches identified a compound with this name, associated with CAS number 1380100-86-6 and the synonym AZD2927. However, a deeper investigation into the scientific literature reveals that AZD2927 is not a CCR2 antagonist but rather an acetylcholine-regulated inwardly rectifying potassium current (IKACh) blocker, specifically targeting Kir3.1/Kir3.4 channels. This compound has been investigated for its potential in treating atrial flutter. The misattribution of its mechanism of action appears to originate from its listing by various chemical suppliers.

Given this discrepancy, a detailed technical guide on the "discovery and synthesis of this compound" as a CCR2 antagonist is not feasible based on current scientific evidence. To fulfill the user's core request for an in-depth guide on a CCR2 antagonist, this whitepaper will pivot to a well-characterized and clinically relevant example: Cenicriviroc (CVC). Cenicriviroc is a potent, orally bioavailable dual antagonist of the C-C chemokine receptor type 2 (CCR2) and type 5 (CCR5).

This guide will now provide a comprehensive overview of the discovery, synthesis, and biological evaluation of Cenicriviroc, adhering to the specified requirements for data presentation, experimental protocols, and visualizations.

Introduction to Cenicriviroc (CVC)

Cenicriviroc (also known as TAK-652 and TBR-652) is a small molecule antagonist that has been extensively studied for its therapeutic potential in various diseases, including HIV infection and non-alcoholic steatohepatitis (NASH).[1][2] Its dual antagonism of CCR2 and CCR5 allows it to modulate key inflammatory and fibrotic pathways.[3] The chemokine receptor CCR2 and its primary ligand, CCL2 (monocyte chemoattractant protein-1 or MCP-1), play a crucial role in recruiting monocytes and macrophages to sites of inflammation, a key process in the pathogenesis of numerous inflammatory diseases.[3] By blocking this signaling axis, Cenicriviroc has demonstrated significant anti-inflammatory and antifibrotic effects in preclinical and clinical studies.[4]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for Cenicriviroc's biological activity from various in vitro and in vivo studies.

Table 1: In Vitro Inhibitory Activity of Cenicriviroc

| Assay Type | Target | Cell Line | Ligand | IC50 / EC50 | Reference |

| Radioligand Binding | CCR2 | CHO | MCP-1 | 5.9 nM | |

| Radioligand Binding | CCR5 | CHO | MIP-1α | 2.3 nM | |

| HIV-1 Replication | R5 HIV-1 | U87.CD4.CCR5 | - | 100 nM (complete inhibition) | |

| HIV-1 Replication | R5 HIV-1 (JR-FL) | PBMCs | - | 21-210 pM | |

| HIV-1 Replication | R5 HIV-1 (KK) | PBMCs | - | 33-91 pM | |

| HIV-2 Replication | R5 HIV-2 | - | - | 0.03-0.98 nM |

Table 2: In Vivo Efficacy of Cenicriviroc

| Animal Model | Disease Model | Dosage | Effect | Reference |

| Mouse | Thioglycollate-induced peritonitis | ≥20 mg/kg/day | Significantly reduced monocyte/macrophage recruitment | |

| Mouse | Non-alcoholic steatohepatitis (NASH) | 20 mg/kg/day | Reduced collagen deposition, collagen type 1 protein and mRNA expression, and NAFLD activity score | |

| Rat | Thioacetamide-induced liver fibrosis | 20 mg/kg/day | Reduced collagen type 1 protein levels, mRNA expression, and collagen deposition | |

| Mouse | Unilateral ureter obstruction | 20 mg/kg/day | Reduced collagen type 1 protein levels, mRNA expression, and collagen deposition |

Experimental Protocols

Synthesis of Cenicriviroc (Free Base)

The synthesis of Cenicriviroc can be achieved through a multi-step process as described in patent literature. A generalized synthetic scheme is outlined below.

Step 1: Synthesis of 1-(4-methoxybenzyl)piperidin-2-one

-

Piperidin-2-one is alkylated with 4-methoxybenzyl chloride to yield 1-(4-methoxybenzyl)piperidin-2-one.

Step 2: Synthesis of 5-[(4-bromo-2-formylphenyl)(4-methoxybenzyl) amino]pentanoic acid

-

The product from Step 1 undergoes hydrolysis.

-

The resulting intermediate is then reacted with 5-bromo-2-fluorobenzaldehyde in a one-pot reaction to produce 5-[(4-bromo-2-formylphenyl)(4-methoxybenzyl) amino]pentanoic acid.

Step 3: Esterification

-

The carboxylic acid from Step 2 is esterified using iodomethane and potassium carbonate to yield the corresponding methyl ester.

Subsequent Steps:

-

The synthesis continues through a series of additional steps, which are detailed in the relevant patent literature, to construct the final benzazocine core and introduce the remaining functional groups to yield Cenicriviroc.

Chemotaxis Assay

This protocol describes a method to evaluate the inhibitory effect of Cenicriviroc on the migration of monocytic cells towards a chemoattractant like CCL2.

Materials:

-

Monocytic cells (e.g., THP-1 or primary monocytes)

-

Chemotaxis chamber (e.g., Transwell with 5 µm pore size polycarbonate filter)

-

Assay medium: RPMI 1640 with 0.5% BSA

-

Chemoattractant: Recombinant human CCL2 (MCP-1)

-

Cenicriviroc

-

DMSO (vehicle control)

-

Calcein-AM or other suitable cell staining dye

-

Fluorescence plate reader or microscope

Procedure:

-

Cell Preparation: Culture monocytic cells and harvest them. Resuspend the cells in assay medium at a concentration of 1 x 10^6 cells/mL.

-

Cenicriviroc Treatment: Pre-incubate the cell suspension with various concentrations of Cenicriviroc (e.g., 0.1 nM to 1 µM) or vehicle control (DMSO) for 30-60 minutes at 37°C.

-

Assay Setup:

-

Add 600 µL of assay medium containing the chemoattractant (e.g., 10 ng/mL CCL2) to the lower wells of the chemotaxis chamber.

-

Add 100 µL of the Cenicriviroc-treated or control cell suspension to the upper chamber (Transwell insert).

-

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours.

-

Quantification of Migration:

-

Carefully remove the upper chamber.

-

Remove the non-migrated cells from the top side of the membrane with a cotton swab.

-

Fix and stain the migrated cells on the bottom side of the membrane (e.g., with DAPI or Crystal Violet) and count under a microscope. Alternatively, for a fluorescence-based quantification, pre-label the cells with Calcein-AM before the assay and measure the fluorescence of the migrated cells in the lower chamber using a plate reader.

-

CCR2 Binding Assay

This protocol outlines a method to determine the binding affinity of Cenicriviroc to the CCR2 receptor using a radioligand displacement assay.

Materials:

-

Cell membranes from a cell line overexpressing human CCR2 (e.g., CHO or HEK293 cells)

-

Radioligand: [125I]-CCL2

-

Cenicriviroc

-

Binding buffer (e.g., 25 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 100 mM NaCl, 0.5% BSA, pH 7.4)

-

Non-specific binding control (e.g., a high concentration of unlabeled CCL2)

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Reaction Setup: In a 96-well plate, combine the cell membranes, [125I]-CCL2, and varying concentrations of Cenicriviroc or unlabeled CCL2 (for competition curve) in the binding buffer.

-

Incubation: Incubate the plate at room temperature for a specified period (e.g., 60-90 minutes) to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the reaction mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the IC50 value of Cenicriviroc by plotting the percentage of specific binding against the logarithm of the Cenicriviroc concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathways and Experimental Workflows

CCR2 Signaling Pathway

The binding of CCL2 to its receptor CCR2, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular signaling events that lead to cellular responses such as chemotaxis, inflammation, and cell proliferation.

Caption: CCR2 signaling pathway and the inhibitory action of Cenicriviroc.

General Workflow for CCR2 Antagonist Discovery

The discovery of a novel CCR2 antagonist typically follows a structured workflow from initial hit identification to preclinical candidate selection.

Caption: General workflow for the discovery of a CCR2 antagonist.

Logical Relationship of Cenicriviroc's Dual Antagonism

Cenicriviroc's therapeutic potential stems from its ability to simultaneously block two key chemokine receptors, CCR2 and CCR5, which have both distinct and overlapping roles in inflammation and fibrosis.

Caption: Logical relationship of Cenicriviroc's dual CCR2/CCR5 antagonism.

Conclusion

While the initial query for "this compound" led to a misidentified compound, the pivot to Cenicriviroc provides a robust and clinically relevant example of a CCR2 antagonist. This technical guide has detailed its discovery rationale, synthesis, and biological evaluation, supported by quantitative data, experimental protocols, and visual diagrams. Cenicriviroc's dual antagonism of CCR2 and CCR5 underscores a promising therapeutic strategy for a range of inflammatory and fibrotic diseases. The provided information serves as a comprehensive resource for researchers and professionals in the field of drug development.

References

- 1. WO2020181163A1 - Lipid-based formulation of cenicriviroc - Google Patents [patents.google.com]

- 2. Cenicriviroc - Wikipedia [en.wikipedia.org]

- 3. C-C motif chemokine receptor 2 inhibition reduces liver fibrosis by restoring the immune cell landscape - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

The Role of C-C Motif Chemokine Receptor 2 (CCR2) in Liver Fibrosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Liver fibrosis is a dynamic and progressive pathological process characterized by the excessive accumulation of extracellular matrix (ECM) proteins, leading to scarring of the liver tissue.[1] This process is a common consequence of chronic liver injuries, including viral hepatitis, nonalcoholic steatohepatitis (NASH), and alcoholic liver disease.[1] A key driver of hepatic fibrosis is the inflammatory response, which orchestrates the activation of hepatic stellate cells (HSCs), the primary producers of ECM in the injured liver.[1] Central to this inflammatory cascade is the C-C motif chemokine receptor 2 (CCR2) and its principal ligand, C-C motif chemokine ligand 2 (CCL2), also known as monocyte chemoattractant protein-1 (MCP-1).[2][3] This technical guide provides an in-depth exploration of the role of the CCL2/CCR2 signaling axis in the pathogenesis of liver fibrosis, summarizing key quantitative data, detailing experimental protocols, and visualizing the intricate signaling and experimental workflows.

The CCL2/CCR2 Signaling Axis in Liver Fibrosis

The CCL2/CCR2 signaling axis is a critical pathway in the recruitment of monocytes and macrophages to sites of inflammation. In the context of liver injury, damaged hepatocytes and activated Kupffer cells (resident liver macrophages) release CCL2. This chemokine binds to CCR2, a G protein-coupled receptor predominantly expressed on the surface of monocytes, macrophages, and, as emerging evidence suggests, on HSCs as well.

This binding event triggers a cascade of downstream signaling pathways, including:

-

PI3K/Akt Pathway: Promotes cell survival and proliferation.

-

JAK/STAT Pathway: Involved in cytokine production and inflammatory responses.

-

MAPK/ERK Pathway: Regulates cell migration, differentiation, and activation.

-

NF-κB Pathway: A central regulator of inflammation and immune responses.

The activation of these pathways culminates in the chemotactic migration of CCR2-expressing monocytes from the bloodstream into the injured liver. Once in the liver, these monocytes differentiate into pro-inflammatory macrophages, which further amplify the inflammatory response and contribute to the activation of HSCs through the release of pro-fibrotic mediators like transforming growth factor-beta (TGF-β). Moreover, direct activation of CCR2 on HSCs can promote their proliferation, migration, and production of collagen.

Quantitative Data on CCR2 Modulation in Liver Fibrosis

The following tables summarize quantitative data from preclinical and clinical studies investigating the impact of CCR2 modulation on key markers of liver fibrosis.

Table 1: Effect of CCR2 Knockout (CCR2-/-) on Liver Fibrosis Markers in Mouse Models

| Model | Fibrosis Marker | Wild-Type (WT) | CCR2-/- | Percent Reduction | Reference |

| CCl4-induced | Sirius Red (% area) | Data not explicitly provided | Significantly decreased | 27% | |

| CCl4-induced | Hydroxyproline (µg/g liver) | ~150 | ~75 | ~50% | |

| CCl4-induced | α-SMA expression | Increased | Markedly reduced | Qualitative | |

| BDL-induced | Hydroxyproline (µg/g liver) | ~250 | ~125 | ~50% | |

| BDL-induced | α-SMA expression | Increased | Markedly reduced | Qualitative |

Note: Quantitative values are approximated from graphical representations in the cited literature where exact numbers were not provided in the text.

Table 2: Effect of CCR2/CCR5 Antagonist (Cenicriviroc - CVC) on Liver Fibrosis

| Study Type | Model/Population | Fibrosis Marker | Placebo/Control | Cenicriviroc (CVC) | Outcome | Reference |

| Preclinical | CCl4-induced (Prevention) | Sirius Red (% area) | Increased | Significantly reduced | Qualitative | |

| Preclinical | CCl4-induced (Treatment) | Sirius Red (% area) | Increased | Significantly reduced | Qualitative | |

| Clinical Trial (Phase 2b - CENTAUR) | NASH with fibrosis (F1-F3) | Fibrosis improvement (≥1 stage) | 10% of patients | 20% of patients | p = 0.02 | |

| Clinical Trial (Phase 3 - AURORA) | NASH with fibrosis (F2-F3) | Fibrosis improvement (≥1 stage) | 25.5% of patients | 22.3% of patients | Not statistically significant |

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.

Caption: CCR2 signaling cascade in liver fibrosis.

Caption: Preclinical experimental workflow.

Caption: CCR2 in liver fibrosis progression.

Detailed Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the study of CCR2's role in liver fibrosis.

Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis in Mice

This is a widely used model to induce hepatotoxic liver fibrosis.

-

Animals: Male C57BL/6 mice, 8-10 weeks old.

-

Reagents: Carbon tetrachloride (CCl4), Corn oil (or Olive oil).

-

Procedure:

-

Prepare a 10% (v/v) solution of CCl4 in corn oil.

-

Administer the CCl4 solution via intraperitoneal (i.p.) injection at a dose of 1 mL/kg body weight.

-

Injections are typically performed twice a week for a duration of 6 to 8 weeks to establish significant fibrosis.

-

Control animals receive i.p. injections of the vehicle (corn oil) at the same volume and frequency.

-

-

Endpoint Analysis: At the end of the treatment period, mice are euthanized, and liver tissues and blood are collected for histological, biochemical, and molecular analyses.

Sirius Red Staining for Collagen Quantification

This method is used to visualize and quantify collagen deposition in liver tissue sections.

-

Reagents: Picro-Sirius Red solution (0.1% Sirius Red in saturated picric acid), 0.5% acetic acid solution, xylene, ethanol (100%, 95%, 70%).

-

Procedure:

-

Deparaffinize and rehydrate formalin-fixed, paraffin-embedded liver sections.

-

Stain with Picro-Sirius Red solution for 1 hour.

-

Wash twice with 0.5% acetic acid solution.

-

Dehydrate through a graded series of ethanol and clear with xylene.

-

Mount with a permanent mounting medium.

-

-

Quantification:

-

Capture images of stained sections using a light microscope.

-

Use image analysis software (e.g., ImageJ) to quantify the red-stained collagen area relative to the total tissue area. The result is expressed as a percentage of the fibrotic area.

-

Hydroxyproline Assay for Total Collagen Content

This biochemical assay measures the total collagen content in a liver tissue homogenate by quantifying the amount of the amino acid hydroxyproline, which is a major component of collagen.

-

Reagents: 6N HCl, Chloramine-T reagent, Ehrlich's reagent (p-dimethylaminobenzaldehyde), hydroxyproline standard.

-

Procedure:

-

Homogenize a known weight of liver tissue in distilled water.

-

Hydrolyze the homogenate with 6N HCl at 110°C for 18-24 hours.

-

Neutralize the hydrolysate with NaOH.

-

Incubate an aliquot of the hydrolysate with Chloramine-T reagent for 20 minutes at room temperature.

-

Add Ehrlich's reagent and incubate at 65°C for 15 minutes to develop color.

-

Measure the absorbance at 560 nm using a spectrophotometer.

-

-

Quantification: Calculate the hydroxyproline concentration based on a standard curve generated with known concentrations of hydroxyproline. Results are typically expressed as µg of hydroxyproline per gram of liver tissue.

Immunohistochemistry for α-Smooth Muscle Actin (α-SMA)

This technique is used to identify activated HSCs, which are characterized by the expression of α-SMA.

-

Reagents: Primary antibody against α-SMA, biotinylated secondary antibody, streptavidin-horseradish peroxidase (HRP) conjugate, diaminobenzidine (DAB) substrate, hematoxylin counterstain.

-

Procedure:

-

Deparaffinize and rehydrate liver tissue sections.

-

Perform antigen retrieval (e.g., heat-induced epitope retrieval in citrate buffer).

-

Block endogenous peroxidase activity with 3% hydrogen peroxide.

-

Block non-specific binding with a blocking serum.

-

Incubate with the primary anti-α-SMA antibody.

-

Incubate with the biotinylated secondary antibody.

-

Incubate with streptavidin-HRP.

-

Develop the signal with DAB substrate.

-

Counterstain with hematoxylin.

-

Dehydrate, clear, and mount.

-

-

Quantification: The area of α-SMA-positive staining can be quantified using image analysis software, similar to Sirius Red quantification.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

qRT-PCR is used to measure the mRNA expression levels of key fibrotic genes.

-

Reagents: RNA extraction kit, reverse transcription kit, SYBR Green or TaqMan master mix, gene-specific primers (e.g., for Col1a1, Acta2 [α-SMA], Timp1, and a housekeeping gene like Gapdh).

-

Procedure:

-

Extract total RNA from liver tissue samples.

-

Synthesize complementary DNA (cDNA) from the RNA using reverse transcriptase.

-

Perform real-time PCR using the cDNA, SYBR Green or TaqMan master mix, and gene-specific primers.

-

-

Quantification: The relative expression of target genes is calculated using the ΔΔCt method, normalizing to the expression of a housekeeping gene.

Western Blot for Protein Expression Analysis

Western blotting is used to detect and quantify the protein levels of CCR2 and fibrosis-related markers.

-

Reagents: Lysis buffer, primary antibodies (e.g., anti-CCR2, anti-α-SMA, anti-collagen I), HRP-conjugated secondary antibodies, chemiluminescent substrate.

-

Procedure:

-

Extract total protein from liver tissue.

-

Separate proteins by size using SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody.

-

Incubate with the HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

-

Quantification: The intensity of the protein bands is quantified using densitometry software and normalized to a loading control protein (e.g., GAPDH or β-actin).

Conclusion

The CCL2/CCR2 signaling axis plays a multifaceted and pivotal role in the pathogenesis of liver fibrosis. It orchestrates the recruitment of inflammatory monocytes, which in turn promote the activation of hepatic stellate cells and the subsequent deposition of extracellular matrix. The quantitative data from both preclinical and clinical studies underscore the therapeutic potential of targeting this pathway. However, the mixed results from clinical trials with CCR2 antagonists highlight the complexity of liver fibrosis and the need for further research to identify the patient populations most likely to benefit from this therapeutic strategy. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers dedicated to unraveling the intricate mechanisms of liver fibrosis and developing novel anti-fibrotic therapies.

References

A Technical Guide to CCR2 Antagonism and its Impact on Monocyte Recruitment

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the C-C chemokine receptor type 2 (CCR2) and the role of its antagonists in modulating monocyte recruitment. It is designed to be a comprehensive resource for professionals in the fields of immunology, pharmacology, and drug development. The guide will cover the core mechanism of the CCR2-CCL2 signaling axis, the therapeutic potential of its antagonists, detailed experimental protocols for their evaluation, and representative quantitative data for this class of compounds. The specific compound "CCR2 antagonist 3" (also known as EVT-2711971; CAS 1380100-86-6) is noted, though publicly available data for this specific molecule is limited. Therefore, this guide utilizes data from other well-characterized CCR2 antagonists to provide a thorough understanding of this therapeutic class.

The CCR2-CCL2 Axis: A Central Mediator of Monocyte Recruitment

The recruitment of monocytes from the bone marrow to peripheral tissues is a critical process in both homeostasis and inflammation. This process is tightly regulated by the chemokine C-C motif ligand 2 (CCL2), also known as Monocyte Chemoattractant Protein-1 (MCP-1), and its primary receptor, CCR2.

-

Mechanism of Action : CCR2 is a G protein-coupled receptor (GPCR) predominantly expressed on the surface of inflammatory monocytes (Ly6Chi in mice, CD14+CD16- in humans), as well as on macrophages and dendritic cells.[1][2] In response to pro-inflammatory signals, various cells, including endothelial cells, fibroblasts, and immune cells, release CCL2. This creates a chemotactic gradient that guides CCR2-expressing monocytes from the bloodstream to the site of inflammation.[3]

-

Therapeutic Relevance : The dysregulation of the CCR2-CCL2 axis is implicated in a wide range of inflammatory and autoimmune diseases, including rheumatoid arthritis, multiple sclerosis, atherosclerosis, and diabetic nephropathy.[4] By blocking the recruitment of inflammatory monocytes, CCR2 antagonists represent a promising therapeutic strategy to mitigate the pathological inflammation that drives these conditions.[4]

CCR2 Signaling Pathway

Upon binding of CCL2, CCR2 undergoes a conformational change, activating intracellular signaling cascades. This process is initiated by the coupling of heterotrimeric G proteins, primarily of the Gαi subtype. The dissociation of the G protein subunits triggers multiple downstream pathways that collectively orchestrate the cellular response of migration, survival, and differentiation.

Quantitative Assessment of CCR2 Antagonists

The efficacy of a CCR2 antagonist is determined through a series of in vitro and in vivo assays. These assays provide quantitative data on the antagonist's potency, selectivity, and its ability to inhibit monocyte recruitment. While specific data for "this compound" (EVT-2711971) is not widely published, an estimated IC50 of 10-100 nM has been noted. The following tables present representative data for other well-characterized small-molecule CCR2 antagonists to illustrate typical quantitative profiles.

Table 1: In Vitro Potency of Representative CCR2 Antagonists

| Compound | Assay Type | Target | IC50 (nM) | Reference |

|---|---|---|---|---|

| INCB3344 | Binding Assay | Human CCR2 | 5.1 | MedChemExpress |

| INCB3344 | Chemotaxis Assay | Human CCR2 | 3.8 | MedChemExpress |

| PF-04634817 | Binding Assay | Rat CCR2 | 20.8 | MedChemExpress |

| RS 504393 | Binding Assay | Human CCR2 | 89 | MedChemExpress |

Table 2: In Vivo Efficacy of Representative CCR2 Antagonists

| Compound | Animal Model | Dosing | Effect | Reference |

|---|---|---|---|---|

| RS 504393 | Mouse Model of Osteoarthritis | - | Significantly attenuates disease progression and reduces synovial macrophage accumulation. | |

| Unnamed | Mouse Model of Status Epilepticus | Oral Gavage (24h & 48h post-SE) | Limited monocyte recruitment to the hippocampus; reduced inflammatory mediators by 47%. |

| RS 504393 | Mouse Model of Inflammatory Pain | 0.3-3 mg/kg (s.c.) | Dose-dependently inhibited thermal hyperalgesia. | |

Key Experimental Protocols

Evaluating the efficacy of a CCR2 antagonist requires robust and reproducible experimental models. Below are detailed protocols for two cornerstone assays: the in vitro Transwell Migration Assay and the in vivo Thioglycollate-Induced Peritonitis model.

In Vitro Monocyte Migration (Transwell Assay)

This assay quantifies the chemotactic response of monocytic cells towards a CCL2 gradient and the ability of an antagonist to inhibit this migration.

Detailed Methodology:

-

Cell Preparation :

-

Culture human monocytic cells (e.g., THP-1) in RPMI-1640 medium supplemented with 10% FBS.

-

Prior to the assay, harvest the cells and wash them with PBS. Resuspend the cells in serum-free RPMI-1640 at a concentration of 1 x 106 cells/mL and starve for 2-4 hours.

-

-

Antagonist Pre-incubation :

-

Pre-incubate the starved cell suspension with various concentrations of the CCR2 antagonist (or vehicle control) for 30 minutes at 37°C.

-

-

Assay Setup :

-

Use a 24-well plate with 8.0 µm pore size polycarbonate membrane Transwell inserts.

-

In the lower chamber, add 600 µL of serum-free RPMI-1640 containing a predetermined optimal concentration of recombinant human CCL2 (e.g., 10-50 ng/mL).

-

Add 100 µL of the pre-incubated cell suspension (containing 1 x 105 cells) to the upper chamber (the insert).

-

-

Incubation and Processing :

-

Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours.

-

After incubation, carefully remove the inserts. Use a cotton swab to wipe away the non-migrated cells from the upper surface of the membrane.

-

Fix the migrated cells on the lower surface of the membrane with 4% paraformaldehyde for 10 minutes.

-

Stain the fixed cells with 0.1% Crystal Violet solution for 15 minutes.

-

-

Quantification :

-

Wash the inserts with water to remove excess stain.

-

Visualize and count the migrated cells in several random fields of view using an inverted microscope.

-

Alternatively, elute the stain with 10% acetic acid and measure the absorbance at 590 nm using a plate reader.

-

In Vivo Monocyte Recruitment (Thioglycollate-Induced Peritonitis)

This model induces a sterile inflammatory response in the peritoneal cavity of mice, leading to a robust and predictable recruitment of monocytes, which can be blocked by an effective CCR2 antagonist.

Detailed Methodology:

-

Preparation of Eliciting Agent :

-

Prepare a 3% (w/v) solution of Brewer's Thioglycollate medium in distilled water.

-

Autoclave the solution to sterilize it. Allow the solution to "age" at room temperature, protected from light, for several weeks. The solution is ready for use when it has a brownish color.

-

-

Animal Dosing :

-

Administer the CCR2 antagonist or vehicle control to mice (e.g., C57BL/6 strain) via the desired route (e.g., oral gavage, intraperitoneal injection) at a predetermined time before the inflammatory challenge.

-

-

Induction of Peritonitis :

-

Inject 1-2 mL of the sterile 3% thioglycollate solution into the peritoneal cavity of each mouse using a 25-30 gauge needle.

-

-

Cellular Infiltration and Collection :

-

At a specified time point post-injection (e.g., 24, 48, or 72 hours, when monocyte/macrophage infiltration is high), euthanize the mice via an approved method.

-

Perform a peritoneal lavage by injecting 5-10 mL of cold, sterile PBS into the peritoneal cavity.

-

Gently massage the abdomen to dislodge the cells, then carefully aspirate the peritoneal fluid.

-

-

Analysis :

-

Centrifuge the collected lavage fluid to pellet the cells.

-

Resuspend the cells in FACS buffer.

-

Perform a total cell count using a hemocytometer or an automated cell counter.

-

Use flow cytometry to phenotype and quantify the recruited immune cells. Stain the cells with fluorescently-labeled antibodies against specific cell surface markers, such as CD45, CD11b, Ly6C, and F4/80, to differentiate inflammatory monocytes from other cell types.

-

Mechanism of Inhibition

CCR2 antagonists function by preventing the recruitment of monocytes to sites of inflammation. This is achieved by blocking the interaction between CCL2 and its receptor, CCR2, thereby disrupting the downstream signaling necessary for chemotaxis.

By occupying the receptor, the antagonist prevents the binding of CCL2, effectively neutralizing the chemotactic signal. This leads to a significant reduction in the accumulation of inflammatory monocytes at the target tissue, thereby diminishing the inflammatory response and subsequent tissue damage.

Conclusion

CCR2 antagonists represent a targeted therapeutic approach for a multitude of inflammatory diseases. By specifically inhibiting the recruitment of inflammatory monocytes, these molecules can dampen the pathological immune responses that drive disease progression. The experimental protocols and representative data outlined in this guide provide a framework for the evaluation and characterization of novel CCR2 antagonists. Further research into specific compounds like "this compound" will continue to refine our understanding and application of this important therapeutic class.

References

- 1. A Small Molecule CCR2 Antagonist Depletes Tumor Macrophages and Synergizes with Anti-PD-1 in a Murine Model of Cutaneous T-Cell Lymphoma (CTCL) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Analgesic effects evoked by a CCR2 antagonist or an anti-CCL2 antibody in inflamed mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Arctigenin protects mice from thioglycollate‐induced acute peritonitis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent developments in CCR2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

Target Validation of CCR2 Antagonism in Inflammatory Diseases: A Technical Guide

Introduction

The C-C chemokine receptor 2 (CCR2) and its primary ligand, C-C motif chemokine ligand 2 (CCL2, also known as monocyte chemoattractant protein-1 or MCP-1), form a critical signaling axis in the orchestration of inflammatory responses.[1][2][3] This axis is a pivotal regulator of the migration and infiltration of monocytes and macrophages from the bone marrow to sites of inflammation.[2][4] Given that monocyte-derived macrophages are key players in the pathogenesis of a wide array of chronic inflammatory and autoimmune diseases, the CCL2/CCR2 pathway has emerged as a highly attractive therapeutic target. CCR2 antagonists are a class of therapeutic agents designed to block this interaction, thereby inhibiting the recruitment of inflammatory cells and mitigating tissue damage. This technical guide provides an in-depth overview of the target validation for CCR2 antagonists in inflammatory diseases, summarizing key preclinical and clinical data, outlining experimental protocols, and visualizing the underlying biological and logical frameworks.

Mechanism of Action and Signaling Pathway

CCR2 is a G protein-coupled receptor (GPCR) predominantly expressed on the surface of monocytes, macrophages, memory T-lymphocytes, and dendritic cells. The binding of CCL2 to CCR2 triggers a conformational change in the receptor, leading to the activation of intracellular G proteins and a cascade of downstream signaling events. These pathways, including JAK/STAT, PI3K/Akt, and MAPK, ultimately regulate gene expression and cellular processes such as chemotaxis, survival, proliferation, and cytokine production.

CCR2 antagonists function by competitively binding to the receptor, preventing its interaction with CCL2 and thereby blocking the initiation of these downstream inflammatory signals. This action effectively curtails the recruitment of CCR2-expressing monocytes to inflamed tissues, which is a foundational step in many disease processes.

Caption: CCR2 signaling cascade initiated by CCL2 binding.

Target Validation: Preclinical and Clinical Evidence

The validation of CCR2 as a therapeutic target is supported by extensive evidence from preclinical animal models and human clinical trials across various inflammatory conditions.

Preclinical In Vitro Data

Initial validation often begins with in vitro assays to demonstrate a compound's ability to inhibit CCR2 function. Key parameters measured include receptor binding affinity, inhibition of calcium mobilization, and blockage of monocyte chemotaxis.

| Compound | Assay Type | Cell Line | Potency | Reference |

| JNJ-17166864 | Radioligand Binding (MCP-1 displacement) | THP-1 | IC20 = 20 nM | |

| JNJ-17166864 | Calcium Mobilization (MCP-1 induced) | THP-1 | IC50 = 30 nM | |

| JNJ-17166864 | Monocyte Chemotaxis | THP-1 | IC50 = 90 nM | |

| CAS 445479-97-0 | Cell Migration Assay | A549 (NSCLC) | 58% inhibition | |

| CAS 445479-97-0 | Cell Invasion Assay | A549 (NSCLC) | 30% inhibition |

Preclinical In Vivo Data

Evidence from animal models is crucial for validating the therapeutic potential of CCR2 antagonism. Studies using CCR2 knockout mice or pharmacological inhibitors have consistently shown reduced disease severity in models of inflammation.

| Disease Model | Animal | Treatment/Model | Key Findings | Reference |

| Atherosclerosis | ApoE-/- mice | Meta-analysis of 11 CCR2/CCL2 antagonists | Significant reduction in atherosclerotic lesion size (g=-0.75); Reduced macrophage accumulation. | |

| Type 2 Diabetes | Diet-Induced Obese (DIO) mice | CCX140-B analogue | Blocked inflammatory macrophage recruitment to adipose tissue; Improved insulin sensitivity and hyperglycemia. | |

| Zymosan-induced Peritonitis | Rat | JNJ-17166864 (10-30 mg/kg) | Dose-dependent inhibition of leukocyte influx (60-79%). | |

| Experimental Autoimmune Encephalomyelitis (EAE) | Mouse | INCB3344 (100 mg/kg) | Reduced CNS accumulation of monocytes/macrophages; Alleviated disease severity. | |

| Collagen-Induced Arthritis (CIA) | Mouse | CCR2 antagonist | Ameliorated arthritis symptoms; Inhibited inflammatory cytokine release by synoviocytes. | |

| Ozone-Induced Lung Injury | Mouse | CCR2 knockout or antagonist | Reduced recruitment of proinflammatory macrophages to the lung; Decreased lung injury and oxidative stress. |

Clinical Trial Evidence

While the translation of preclinical success to clinical efficacy has been challenging, several CCR2 antagonists have advanced into clinical trials, providing valuable insights. Early clinical trials have shown promising safety profiles and symptom relief in some participants, though some studies in diseases like rheumatoid arthritis and multiple sclerosis have yielded disappointing results, highlighting the complexity of the chemokine system.

Logical Framework for CCR2 Target Validation

The validation of a therapeutic target like CCR2 follows a logical progression of evidence, from genetic and preclinical pharmacology to demonstration of a role in human disease.

Caption: Logical flow for the validation of CCR2 as a drug target.

Key Experimental Protocols

Detailed and standardized protocols are essential for the evaluation of CCR2 antagonists. Below are methodologies for key in vitro and in vivo assays.

Receptor Binding Assay

-

Principle: To measure the affinity of a test antagonist for the CCR2 receptor by quantifying its ability to displace a radiolabeled ligand (e.g., ¹²⁵I-CCL2).

-

Methodology:

-

Cell Culture: Use a cell line endogenously expressing or transfected with human CCR2 (e.g., THP-1 monocytes).

-

Membrane Preparation: Homogenize cells and isolate the membrane fraction through centrifugation.

-

Binding Reaction: Incubate cell membranes with a constant concentration of ¹²⁵I-CCL2 and varying concentrations of the unlabeled test antagonist in a binding buffer.

-

Separation: Separate membrane-bound from free radioligand by rapid filtration through a glass fiber filter.

-

Quantification: Measure the radioactivity retained on the filter using a gamma counter.

-

Data Analysis: Plot the percentage of displaced ¹²⁵I-CCL2 against the antagonist concentration. Calculate the IC50 value (the concentration of antagonist that inhibits 50% of specific binding).

-

Chemotaxis Assay

-

Principle: To assess the functional ability of an antagonist to block cell migration towards a chemoattractant (CCL2).

-

Methodology:

-

Apparatus: Use a Boyden chamber or a modern multi-well migration plate (e.g., Transwell®) with a porous membrane separating upper and lower chambers.

-

Cell Preparation: Isolate primary monocytes or use a CCR2-expressing cell line (e.g., THP-1). Pre-incubate cells with various concentrations of the CCR2 antagonist.

-

Assay Setup: Place CCL2 as the chemoattractant in the lower chamber. Add the pre-incubated cells to the upper chamber.

-

Incubation: Incubate the plate for a sufficient time (e.g., 2-4 hours) at 37°C to allow for cell migration through the membrane.

-

Quantification: Count the number of cells that have migrated to the lower chamber using a microscope, flow cytometer, or a cell-based fluorescence assay.

-

Data Analysis: Calculate the percentage inhibition of migration for each antagonist concentration relative to the control (CCL2 alone) and determine the IC50 value.

-

In Vivo Efficacy Model: Collagen-Induced Arthritis (CIA)

-

Principle: To evaluate the anti-inflammatory efficacy of a CCR2 antagonist in a widely used mouse model of rheumatoid arthritis.

-

Methodology:

-

Animal Model: Use susceptible mouse strains like DBA/1.

-

Induction of Arthritis: Immunize mice with an emulsion of type II collagen and Complete Freund's Adjuvant (CFA) via intradermal injection at the base of the tail. Administer a booster immunization 21 days later.

-

Treatment: Begin administration of the CCR2 antagonist (e.g., via oral gavage or subcutaneous injection) either prophylactically (before disease onset) or therapeutically (after onset of clinical signs). Include a vehicle control group.

-

Clinical Assessment: Monitor mice regularly for signs of arthritis. Score paw swelling and redness using a standardized clinical scoring system (e.g., 0-4 scale per paw). Measure paw thickness with calipers.

-

Terminal Analysis: At the end of the study, collect blood for cytokine analysis and paws for histological assessment of joint inflammation, cartilage damage, and bone erosion.

-

Data Analysis: Compare clinical scores, paw thickness, and histological scores between the antagonist-treated and vehicle-treated groups to determine efficacy.

-

General Experimental Workflow

The development and validation of a CCR2 antagonist follows a structured pipeline from initial discovery to clinical application.

Caption: Drug discovery and validation workflow for a CCR2 antagonist.

Challenges and Future Perspectives

Despite the strong scientific rationale for CCR2 antagonism, clinical development has faced hurdles. The complexity and redundancy within the chemokine system, where other chemokines and receptors can compensate for the blockade of one, may contribute to the mixed clinical results. Furthermore, challenges in demonstrating cross-species activity between rodents and humans for some small molecules can complicate preclinical to clinical translation.

Future efforts may focus on developing more selective and potent antagonists, exploring combination therapies, and better identifying patient populations most likely to respond to CCR2-targeted therapy through biomarker development. Notwithstanding these challenges, the CCL2/CCR2 axis remains a compelling and extensively validated target for the development of novel treatments for a broad spectrum of inflammatory and fibrotic diseases.

References

- 1. Frontiers | The role and therapeutic targeting of the CCL2/CCR2 signaling axis in inflammatory and fibrotic diseases [frontiersin.org]

- 2. The role and therapeutic targeting of the CCL2/CCR2 signaling axis in inflammatory and fibrotic diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The role and therapeutic targeting of the CCL2/CCR2 signaling axis in inflammatory and fibrotic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Role of the CCL2-CCR2 axis in cardiovascular disease: Pathogenesis and clinical implications [frontiersin.org]

Investigating the Signaling Pathway of a CCR2 Antagonist: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the signaling pathway of a representative C-C chemokine receptor 2 (CCR2) antagonist, PF-04136309. Given the absence of a widely recognized "CCR2 antagonist 3" in scientific literature, this document focuses on a well-characterized antagonist to illustrate the core principles of CCR2 antagonism, its effects on downstream signaling, and the experimental methodologies used for its evaluation.

Introduction to CCR2 and its Role in Inflammatory Signaling

C-C chemokine receptor 2 (CCR2) is a G protein-coupled receptor (GPCR) that plays a pivotal role in the migration of monocytes and macrophages to sites of inflammation.[1][2] Its primary ligand is the chemokine CCL2, also known as monocyte chemoattractant protein-1 (MCP-1).[2] The CCL2/CCR2 signaling axis is implicated in a variety of inflammatory and neurodegenerative diseases, including atherosclerosis, multiple sclerosis, asthma, neuropathic pain, and diabetic nephropathy, as well as in cancer.[3]

Upon binding of CCL2, CCR2 undergoes a conformational change, leading to the activation of intracellular G proteins.[4] This initiates a cascade of downstream signaling events, primarily through the Gαi subunit, which inhibits adenylyl cyclase and activates phospholipase C (PLC). PLC activation leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), resulting in the mobilization of intracellular calcium and the activation of protein kinase C (PKC). These events culminate in various cellular responses, including chemotaxis, degranulation, and the release of pro-inflammatory mediators. Key signaling pathways activated downstream of CCR2 include the phosphatidylinositol 3-kinase (PI3K)/Akt pathway, the mitogen-activated protein kinase (MAPK)/p38 pathway, and the Janus kinase (JAK)/STAT pathway.

Mechanism of Action of a Representative CCR2 Antagonist: PF-04136309

PF-04136309 is an orally available, small-molecule antagonist of human CCR2. Its primary mechanism of action is to specifically bind to CCR2 and competitively inhibit the binding of its ligand, CCL2. By blocking the interaction between CCL2 and CCR2, PF-04136309 prevents the activation of the receptor and the subsequent initiation of the downstream signaling cascade. This ultimately inhibits the migration and infiltration of CCR2-expressing cells, such as monocytes and macrophages, to inflammatory sites.

The antagonistic activity of PF-04136309 results in the suppression of key cellular responses mediated by CCR2 activation, including chemotaxis, intracellular calcium mobilization, and the phosphorylation of downstream signaling molecules like extracellular signal-regulated kinase (ERK).

Below is a diagram illustrating the canonical CCR2 signaling pathway and the point of intervention for a CCR2 antagonist.

Caption: CCR2 signaling pathway and antagonist intervention.

Quantitative Analysis of PF-04136309 Activity

The potency and efficacy of PF-04136309 have been quantified through various in vitro assays. The following tables summarize the key inhibitory concentrations (IC50) of PF-04136309 against human, mouse, and rat CCR2.

Table 1: CCR2 Binding Affinity of PF-04136309

| Species | IC50 (nM) |

| Human | 5.2 |

| Mouse | 17 |

| Rat | 13 |

Table 2: Functional Antagonism of PF-04136309

| Assay Type | Species | IC50 (nM) |

| Chemotaxis | Human | 3.9 |

| Mouse | 16 | |

| Rat | 2.8 | |

| Calcium Mobilization | Human | 3.3 |

| ERK Phosphorylation | Human | 0.5 |

| Whole Blood Assay | Human | 19 |

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited for the characterization of a CCR2 antagonist like PF-04136309.

Radioligand Binding Assay

This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the CCR2 receptor.

Materials:

-

HEK293 cells stably expressing human CCR2

-

Membrane preparation buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EGTA, pH 7.4)

-

Radioligand: [125I]-CCL2

-

Test compound (e.g., PF-04136309) at various concentrations

-

Non-specific binding control (e.g., a high concentration of unlabeled CCL2)

-

Scintillation fluid

-

Glass fiber filters

-

Scintillation counter

Protocol:

-

Prepare cell membranes from HEK293-CCR2 cells by homogenization and centrifugation.

-

Resuspend the membrane pellet in binding buffer.

-

In a 96-well plate, add the cell membrane preparation, the radioligand ([125I]-CCL2), and varying concentrations of the test compound or control.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

-

Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value by plotting the percent inhibition of specific binding against the log concentration of the test compound and fitting the data to a sigmoidal dose-response curve.

Caption: Workflow for a radioligand binding assay.

Chemotaxis Assay

This assay assesses the ability of a CCR2 antagonist to inhibit the migration of cells towards a CCL2 gradient.

Materials:

-

CCR2-expressing cells (e.g., human monocytes or THP-1 cells)

-

Chemotaxis chamber (e.g., Boyden chamber with a porous membrane)

-

Chemoattractant: Recombinant human CCL2

-

Test compound (e.g., PF-04136309) at various concentrations

-

Assay medium (e.g., RPMI 1640 with 0.5% BSA)

-

Cell staining dye (e.g., Calcein AM) or a method for cell counting

Protocol:

-

Culture and harvest CCR2-expressing cells.

-

Resuspend the cells in assay medium.

-

Pre-incubate the cells with various concentrations of the test compound or vehicle control for a specified time (e.g., 30 minutes) at 37°C.

-

In the lower chamber of the chemotaxis plate, add assay medium containing CCL2.

-

In the upper chamber (insert), add the pre-incubated cells.

-

Incubate the plate at 37°C in a humidified incubator with 5% CO2 for a period sufficient to allow cell migration (e.g., 90 minutes).

-

After incubation, remove the non-migrated cells from the top surface of the membrane.

-

Quantify the number of cells that have migrated to the lower side of the membrane. This can be done by staining the migrated cells and measuring fluorescence or by lysing the cells and measuring an enzyme activity.

-

Calculate the percent inhibition of chemotaxis for each concentration of the test compound compared to the vehicle control.

-

Determine the IC50 value by plotting the percent inhibition against the log concentration of the test compound.

Caption: Workflow for a chemotaxis assay.

Calcium Mobilization Assay

This assay measures the antagonist's ability to block the CCL2-induced increase in intracellular calcium concentration.

Materials:

-

CCR2-expressing cells (e.g., CHO cells stably expressing human CCR2)

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

-

CCL2

-

Test compound (e.g., PF-04136309) at various concentrations

-

Fluorescence plate reader with automated injection capabilities (e.g., FLIPR)

Protocol:

-

Plate CCR2-expressing cells in a 96-well or 384-well plate and culture overnight.

-

Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) by incubating them with the dye solution for a specified time (e.g., 60 minutes) at 37°C.

-

Wash the cells with assay buffer to remove excess dye.

-

Place the plate in the fluorescence plate reader and measure the baseline fluorescence.

-

Add the test compound at various concentrations to the wells and incubate for a short period.

-

Inject a solution of CCL2 into the wells to stimulate the cells.

-

Immediately begin recording the fluorescence intensity over time.

-

The increase in fluorescence corresponds to the increase in intracellular calcium.

-

Calculate the inhibition of the CCL2-induced calcium response by the test compound.

-

Determine the IC50 value from the concentration-response curve.

Caption: Workflow for a calcium mobilization assay.

ERK Phosphorylation Assay

This assay determines the effect of the CCR2 antagonist on the CCL2-induced phosphorylation of ERK, a key downstream signaling molecule.

Materials:

-

CCR2-expressing cells

-

Cell lysis buffer

-

Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2

-

Secondary antibody conjugated to a detectable enzyme (e.g., HRP)

-

Chemiluminescent substrate

-

Western blotting equipment

Protocol:

-

Culture CCR2-expressing cells and serum-starve them overnight to reduce basal ERK phosphorylation.

-

Pre-treat the cells with various concentrations of the test compound for a specified time.

-

Stimulate the cells with CCL2 for a short period (e.g., 5-10 minutes).

-

Lyse the cells to extract total protein.

-

Separate the proteins by size using SDS-PAGE and transfer them to a membrane (Western blotting).

-

Probe the membrane with a primary antibody specific for phosphorylated ERK (p-ERK).

-

Wash the membrane and then probe with a secondary antibody.

-

Detect the signal using a chemiluminescent substrate.

-

Strip the membrane and re-probe with an antibody for total ERK to normalize for protein loading.

-

Quantify the band intensities and calculate the ratio of p-ERK to total ERK.

-

Determine the IC50 value for the inhibition of ERK phosphorylation.

Caption: Workflow for an ERK phosphorylation assay.

Conclusion

The investigation of the signaling pathway of CCR2 antagonists is crucial for understanding their therapeutic potential in a range of inflammatory diseases and cancer. By employing a suite of in vitro assays, the potency and mechanism of action of compounds like PF-04136309 can be thoroughly characterized. This technical guide provides a framework for researchers and drug development professionals to design and execute key experiments to evaluate novel CCR2 antagonists and to further elucidate the intricacies of the CCR2 signaling cascade. The provided data and protocols serve as a valuable resource for the continued development of targeted therapies aimed at modulating the CCL2/CCR2 axis.

References

CCR2 Antagonism in Cancer Immunotherapy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The C-C chemokine receptor 2 (CCR2) and its primary ligand, C-C motif chemokine ligand 2 (CCL2), form a critical signaling axis implicated in the pathogenesis of various cancers. This axis plays a pivotal role in orchestrating a tumor microenvironment (TME) that is conducive to tumor growth, invasion, and metastasis, primarily by recruiting immunosuppressive immune cells. Consequently, targeting the CCR2 receptor with antagonists has emerged as a promising strategy in cancer immunotherapy. This technical guide provides an in-depth overview of the role of CCR2 in cancer, the mechanism of action of CCR2 antagonists, a summary of key preclinical and clinical data, detailed experimental protocols, and visualizations of the core signaling pathways and experimental workflows.

The Role of the CCL2-CCR2 Axis in Cancer

The CCL2-CCR2 signaling axis contributes to cancer progression through several mechanisms:

-

Recruitment of Immunosuppressive Cells: The primary pro-tumorigenic role of the CCL2-CCR2 axis is the recruitment of CCR2-expressing immune cells from the bone marrow and peripheral blood to the TME.[1][2] These cells include:

-

Tumor-Associated Macrophages (TAMs): Monocytes expressing CCR2 are recruited to the tumor and differentiate into TAMs, which are often polarized towards an M2-like phenotype that promotes tumor growth, angiogenesis, and suppresses anti-tumor immunity.[1][3]

-

Myeloid-Derived Suppressor Cells (MDSCs): The CCL2-CCR2 axis is crucial for the trafficking of monocytic MDSCs (M-MDSCs) into the TME, where they suppress T-cell responses.[4]

-

Regulatory T cells (Tregs): CCR2 signaling can also contribute to the recruitment of Tregs, which further dampen the anti-tumor immune response.

-

-

Direct Effects on Cancer Cells: Some cancer cells express CCR2, and CCL2 can directly promote their proliferation, survival, migration, and invasion. This signaling can activate downstream pathways like PI3K/AKT and MAPK.

-

Promotion of Angiogenesis: The CCL2-CCR2 axis can stimulate angiogenesis both directly by acting on endothelial cells and indirectly through the recruitment of pro-angiogenic immune cells.

-

Metastasis: By facilitating the recruitment of myeloid cells to distant sites, the CCL2-CCR2 axis helps to establish a pre-metastatic niche, thereby promoting metastasis.

Mechanism of Action of CCR2 Antagonists

CCR2 antagonists are typically small molecules that bind to the CCR2 receptor, preventing its interaction with CCL2 and other ligands. This blockade disrupts the downstream signaling cascades and the subsequent biological effects. The primary therapeutic mechanisms in the context of cancer immunotherapy include:

-

Inhibition of Immunosuppressive Cell Recruitment: By blocking CCR2, these antagonists prevent the migration of monocytes, MDSCs, and Tregs into the TME. This leads to a less immunosuppressive microenvironment.

-

Reprogramming the Tumor Microenvironment: The reduction in immunosuppressive cells can lead to an increase in the ratio of effector T cells (like CD8+ T cells) to suppressive cells, thereby enhancing the anti-tumor immune response.

-

Direct Anti-Tumor Effects: In cancers where tumor cells express CCR2, antagonists can directly inhibit their proliferation and metastatic potential.

-

Synergy with Other Therapies: CCR2 antagonists can enhance the efficacy of other cancer therapies, including chemotherapy and immune checkpoint inhibitors (e.g., anti-PD-1), by making the TME more permissive to immune-mediated tumor cell killing.

Signaling Pathways and Experimental Workflows

Signaling Pathways

The binding of CCL2 to CCR2, a G-protein coupled receptor, activates several downstream signaling pathways that promote cancer progression.

Caption: CCL2-CCR2 Signaling Pathway in Cancer Cells.

Experimental Workflows

A typical preclinical workflow to evaluate a novel CCR2 antagonist involves in vitro and in vivo studies.

References

- 1. Role of the CCL2‐CCR2 signalling axis in cancer: Mechanisms and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting the CCL2/CCR2 Axis in Cancer Immunotherapy: One Stone, Three Birds? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Next-IO™ Anti-CCL2/CCR2 Axis Targeted Therapeutic Antibody Program - Creative Biolabs [creative-biolabs.com]

- 4. researchgate.net [researchgate.net]

Preclinical studies of "CCR2 antagonist 3" in animal models

An In-depth Technical Guide to the Preclinical Evaluation of CCR2 Antagonists in Animal Models

Introduction

This technical guide provides a comprehensive overview of the preclinical evaluation of C-C chemokine receptor type 2 (CCR2) antagonists in various animal models. While the specific compound "CCR2 antagonist 3" is a designation used by chemical suppliers for a research chemical, publicly available, peer-reviewed preclinical data under this specific name is not available[1][2]. Therefore, this guide synthesizes data from numerous preclinical studies on various well-characterized CCR2 antagonists to provide researchers, scientists, and drug development professionals with a thorough understanding of their evaluation in a preclinical setting.

CCR2 antagonists are a class of therapeutic agents that block the interaction between CCR2 and its primary ligand, C-C motif chemokine ligand 2 (CCL2), also known as monocyte chemoattractant protein-1 (MCP-1)[3][4]. This interaction is a key driver in the recruitment of monocytes and macrophages to sites of inflammation, and its pathological activity is implicated in a range of chronic inflammatory diseases, cancer, and diabetic complications. By inhibiting this signaling axis, CCR2 antagonists aim to reduce the infiltration of these immune cells, thereby mitigating inflammation and disease progression.

Mechanism of Action: The CCL2-CCR2 Signaling Axis

The CCL2-CCR2 signaling axis is a critical pathway in the inflammatory response. CCR2 is a G-protein coupled receptor (GPCR) predominantly expressed on the surface of monocytes, macrophages, and memory T cells. When CCL2 binds to CCR2, it triggers a conformational change in the receptor, leading to the activation of intracellular G-proteins. This activation initiates a cascade of downstream signaling pathways, including the phosphatidylinositol 3-kinase (PI3K)/AKT, mitogen-activated protein kinase (MAPK)/p38, and Janus kinase (JAK)/STAT3 pathways. These pathways collectively promote cell migration, survival, and proliferation, which are crucial for the inflammatory response but can be detrimental in chronic disease states.

Below is a diagram illustrating the CCL2-CCR2 signaling pathway and the point of intervention for CCR2 antagonists.

Caption: The CCL2-CCR2 signaling pathway and the inhibitory action of a CCR2 antagonist.

Preclinical Efficacy in Animal Models

CCR2 antagonists have demonstrated efficacy in a wide array of animal models, targeting various pathologies. The following tables summarize quantitative data from several preclinical studies, showcasing the therapeutic potential of these compounds.

Table 1: Efficacy of CCR2 Antagonists in Inflammatory and Metabolic Disease Models

| Compound | Animal Model | Dosing Regimen | Key Findings | Reference(s) |

| INCB3344 | db/db mouse (diabetic nephropathy) | 8 weeks administration | Reduced albuminuria and serum creatinine levels. Decreased TLR9 expression and TNF-α release from kidney macrophages. | |

| INCB3284 | Rat (hemorrhagic shock) | Single dose at 60 min post-hemorrhage | Reduced fluid requirements for resuscitation by over 65%. A second dose at 200 min reduced fluid needs by 75% and resulted in zero mortality compared to 70% in the vehicle group. | |

| RS504393 | Type 2 diabetic mice | Not specified | Improved insulin resistance, lipid metabolism, and diabetic nephropathy. | |